Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
CAS No.: 454170-50-4
Cat. No.: VC8428350
Molecular Formula: C9H16F3NO3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 454170-50-4 |
|---|---|
| Molecular Formula | C9H16F3NO3 |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
| Standard InChI Key | YQODVUUZNPHLQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate features a carbamate functional group (–NH–CO–O–) bonded to a tert-butyl substituent (–C(CH)) and a 4,4,4-trifluoro-1-hydroxybutan-2-yl chain. The trifluoromethyl group at the C4 position introduces significant electronegativity, influencing the compound’s reactivity and physicochemical behavior . The structural formula is unambiguously defined by its SMILES notation: CC(C)(C)OC(=O)NC(CC(F)(F)F)CO .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 454170-50-4 | |
| Molecular Formula | ||
| Molecular Weight | 243.22 g/mol | |
| IUPAC Name | tert-Butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate | |
| InChI Key | YQODVUUZNPHLQT-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves sequential protection, fluorination, and carbamate formation steps. A plausible route includes:
-
Trifluorination of Butane Diol: Introduction of trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution using reagents like CFSiMe .
-
Carbamate Formation: Reaction of the hydroxylamine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Trifluorination | CFI, CuI, DMF, 80°C |
| 2 | Hydroxyl Protection | BocO, EtN, THF |
Challenges in Synthesis
-
Steric Hindrance: The tert-butyl group may impede reaction kinetics during carbamate formation, necessitating elevated temperatures or prolonged reaction times.
-
Fluorine Reactivity: The –CF group’s strong electron-withdrawing effect can deactivate intermediates, requiring careful optimization of reaction conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic tert-butyl and –CF groups . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at ambient temperature in inert atmospheres .
Thermal Properties
While explicit melting/boiling points are unreported, analogous carbamates with tert-butyl groups typically melt between 80–120°C. The –CF group likely elevates the melting point compared to non-fluorinated derivatives .
Applications in Research
Pharmaceutical Development
The compound serves as a versatile intermediate in synthesizing MAGL (monoacylglycerol lipase) inhibitors, which are investigated for treating neurological disorders such as anxiety and chronic pain . Its trifluorinated chain enhances metabolic stability and blood-brain barrier permeability in preclinical models .
Material Science
In polymer chemistry, the tert-butyl carbamate group acts as a protective moiety for amine functionalities during step-growth polymerization, enabling controlled synthesis of polyurethanes and polyamides .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust |
| H319: Causes eye irritation | P305+P351+P338: IF IN EYES, rinse cautiously |
Disposal Considerations
Incinerating the compound at >800°C in a licensed facility is recommended to prevent environmental release of fluorinated byproducts .
Recent Developments and Future Directions
A 2017 patent (US10428034B2) highlights structural analogs of this compound as potent MAGL inhibitors, underscoring its potential in CNS drug discovery . Recent efforts focus on optimizing its pharmacokinetic profile through structural modifications, such as replacing the tert-butyl group with more labile protecting groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume